molecular formula C11H15BO3 B14081263 (5-Cyclopropyl-3-methoxy-2-methylphenyl)boronic acid

(5-Cyclopropyl-3-methoxy-2-methylphenyl)boronic acid

Cat. No.: B14081263
M. Wt: 206.05 g/mol
InChI Key: IDVXJYICPHKBPM-UHFFFAOYSA-N
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Description

(5-Cyclopropyl-3-methoxy-2-methylphenyl)boronic acid is an organoboron compound with the molecular formula C11H15BO3. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with a cyclopropyl group, a methoxy group, and a methyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclopropyl-3-methoxy-2-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Mechanism of Action

The mechanism of action of (5-Cyclopropyl-3-methoxy-2-methylphenyl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

Comparison with Similar Compounds

(5-Cyclopropyl-3-methoxy-2-methylphenyl)boronic acid can be compared with other boronic acids, such as:

The unique combination of substituents in this compound imparts distinct steric and electronic properties, influencing its reactivity and selectivity in various chemical reactions.

Properties

Molecular Formula

C11H15BO3

Molecular Weight

206.05 g/mol

IUPAC Name

(5-cyclopropyl-3-methoxy-2-methylphenyl)boronic acid

InChI

InChI=1S/C11H15BO3/c1-7-10(12(13)14)5-9(8-3-4-8)6-11(7)15-2/h5-6,8,13-14H,3-4H2,1-2H3

InChI Key

IDVXJYICPHKBPM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1C)OC)C2CC2)(O)O

Origin of Product

United States

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